

CAS number for 4-Chloro-5-hydroxypyridazin-3(2H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-5-hydroxypyridazin-3(2H)-one

Cat. No.: B3029388

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-5-hydroxypyridazin-3(2H)-one**: Synthesis, Properties, and Applications

Foreword

The pyridazinone scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility.[1][2][3] This heterocyclic motif is central to a wide array of therapeutic agents, demonstrating efficacy as cardiotonic, anti-hypertensive, anti-platelet, anti-viral, and anti-cancer agents.[2][3][4][5] This guide focuses on a key derivative, **4-Chloro-5-hydroxypyridazin-3(2H)-one**, a valuable intermediate for the synthesis of complex, biologically active molecules. As a Senior Application Scientist, this document aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of its chemical properties, a robust synthetic protocol, and insights into its applications, grounded in established scientific literature.

Core Compound Profile: 4-Chloro-5-hydroxypyridazin-3(2H)-one

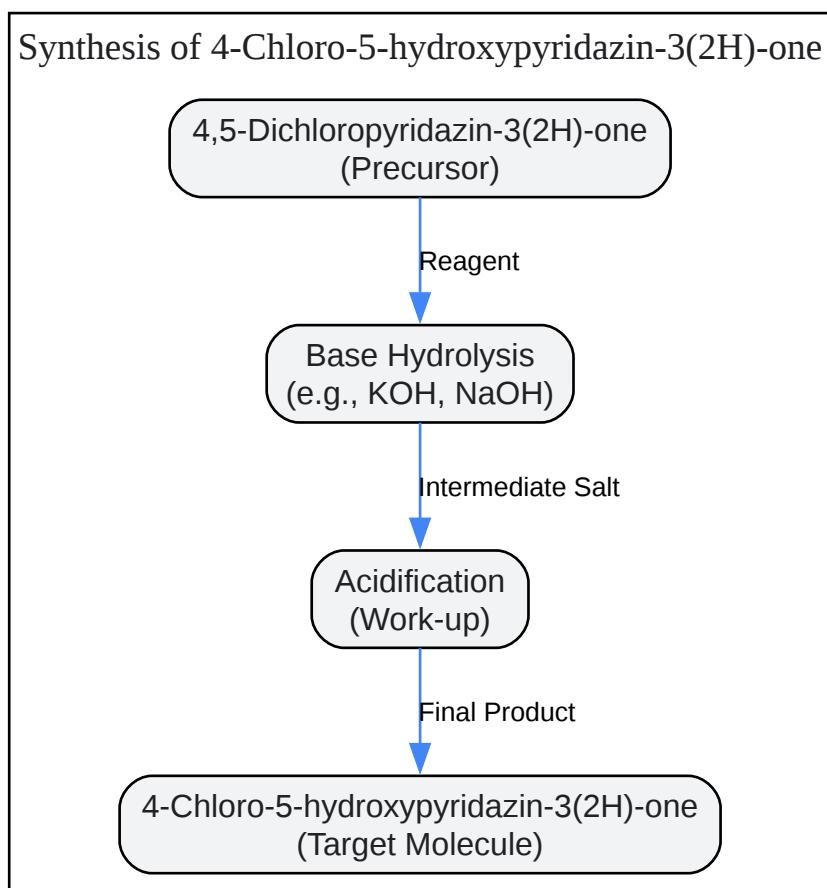
4-Chloro-5-hydroxypyridazin-3(2H)-one is a substituted pyridazinone that serves primarily as a building block in organic synthesis. Its strategic placement of chloro, hydroxyl, and ketone functionalities on the pyridazine ring allows for diverse chemical modifications, making it an attractive starting point for developing novel pharmaceutical compounds.

Physicochemical and Structural Data

A summary of the key properties of **4-Chloro-5-hydroxypyridazin-3(2H)-one** is presented below. This data is essential for its handling, characterization, and application in synthetic workflows.

Property	Value	Source(s)
CAS Number	64178-58-1	[6] [7]
Molecular Formula	C ₄ H ₃ ClN ₂ O ₂	[6] [7]
Molecular Weight	146.53 g/mol	[6] [7]
Appearance	White to off-white solid	[7]
Melting Point	270-273 °C	[7]
Synonyms	5-chloro-6-hydroxypyridazin-4(1H)-one, 5-chloro-4-hydroxy-1H-pyridazin-6-one	[6] [7]
Predicted Density	1.79 ± 0.1 g/cm ³	[7]
Predicted pKa	4.50 ± 1.00	[7]
Storage	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)	[7]

Synthesis and Mechanistic Rationale


The synthesis of pyridazinone derivatives often involves the cyclocondensation of a dicarbonyl compound with hydrazine or its derivatives.[\[8\]](#)[\[9\]](#) A prevalent and efficient precursor for many chlorinated pyridazinones is mucochloric acid.[\[4\]](#) While a direct synthesis for **4-Chloro-5-hydroxypyridazin-3(2H)-one** is not explicitly detailed in the provided results, a logical and field-proven synthetic pathway can be extrapolated from the synthesis of analogous structures. A plausible approach involves the hydrolysis of a dichlorinated pyridazinone precursor.

For instance, the synthesis of the related compound 4-chloro-5-hydroxy-2-(3'-hydroxypropyl)-3(2H)-pyridazinone is achieved by refluxing 4,5-dichloro-2-(3'-

hydroxypropyl)-3(2H)-pyridazinone with potassium hydroxide.[\[10\]](#) This indicates that selective hydrolysis of the chlorine at the 5-position is a viable strategy.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the target compound from a readily available dichlorinated precursor.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of **4-Chloro-5-hydroxypyridazin-3(2H)-one** based on the principle of selective hydrolysis.

Objective: To synthesize **4-Chloro-5-hydroxypyridazin-3(2H)-one** via selective hydrolysis of 4,5-Dichloropyridazin-3(2H)-one.

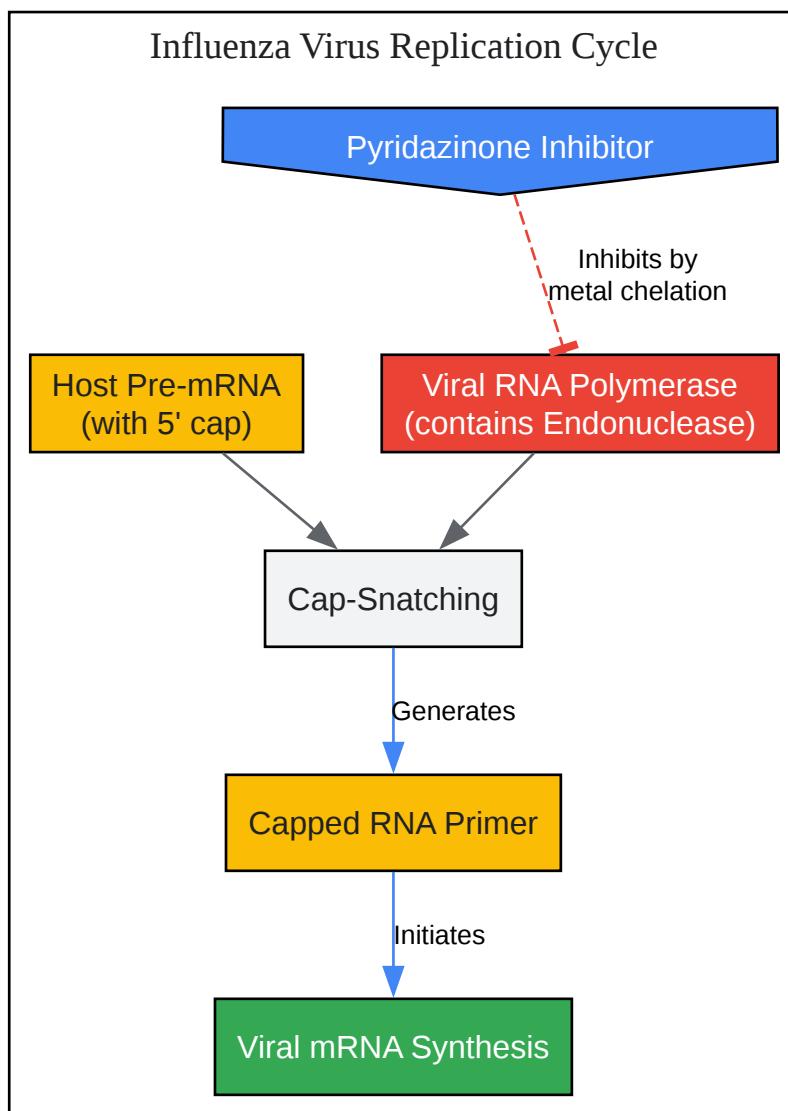
Materials:

- 4,5-Dichloropyridazin-3(2H)-one
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
- Ethanol
- Water
- Hydrochloric Acid (HCl, concentrated)
- Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1.0 equivalent of 4,5-Dichloropyridazin-3(2H)-one in a 1:1 mixture of ethanol and water.
- Base Addition: Add 2.0-2.5 equivalents of potassium hydroxide to the suspension. The higher stoichiometry ensures the reaction proceeds to completion. The choice of a mixed solvent system (ethanol/water) is crucial for balancing the solubility of both the organic precursor and the inorganic base.
- Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours. The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution of one chlorine atom by the hydroxide ion.
- Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate as its potassium salt. Filter the mixture to remove any unreacted starting material or byproducts.

- Acidification (Work-up): Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is acidic (pH ~2-3). This step protonates the hydroxyl group and precipitates the final product.
- Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water to remove any residual salts. Dry the product under vacuum to yield **4-Chloro-5-hydroxypyridazin-3(2H)-one**. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).


Applications in Research and Drug Development

While **4-Chloro-5-hydroxypyridazin-3(2H)-one** is primarily an intermediate, its structural motif is integral to compounds with significant therapeutic potential. The pyridazinone core is a privileged scaffold in medicinal chemistry.^{[1][2]}

Inhibitors of Influenza A Endonuclease

A notable application of pyridazinone derivatives is in the development of inhibitors for the influenza A virus endonuclease.^{[5][11][12][13]} This enzyme is crucial for the virus's "cap-snatching" mechanism, which is essential for viral mRNA transcription.

- Mechanism of Action: Phenyl-substituted 4-hydroxypyridazin-3(2H)-ones have been identified as potent inhibitors of this enzyme.^{[5][11]} These molecules act as bimetal chelating ligands, binding to the two metal ions (typically Mn²⁺) in the enzyme's active site, thereby blocking its function.^{[11][13]} The 4-hydroxy-3(2H)-pyridazinone core is the key pharmacophore responsible for this chelation.
- Synthetic Utility: **4-Chloro-5-hydroxypyridazin-3(2H)-one** serves as a precursor to these active molecules. The chlorine atom can be substituted via cross-coupling reactions (e.g., Suzuki coupling) to introduce various aryl or heteroaryl groups, allowing for the exploration of structure-activity relationships (SAR).^{[11][12]}

[Click to download full resolution via product page](#)

Caption: Inhibition of Influenza Endonuclease by Pyridazinone Derivatives.

Other Therapeutic Areas

Derivatives of the pyridazinone scaffold have been investigated for a range of other biological activities:

- **Cardiovascular Effects:** Many 4,5-dihydro-3(2H)pyridazinones exhibit positive inotropic (cardiotonic), hypotensive, and platelet aggregation inhibition activities.^[3]

- Oncology: Chlorinated pyridazin-3(2H)-ones have been explored as novel anti-cancer agents, showing promising activity in both in vitro and in vivo models.[4]
- General Applications: The broader class of pyridazinones has been associated with analgesic, anti-inflammatory, antimicrobial, and herbicidal properties.[2]

The versatility of **4-Chloro-5-hydroxypyridazin-3(2H)-one** makes it an essential tool for medicinal chemists aiming to synthesize and optimize lead compounds in these and other therapeutic areas.

Conclusion

4-Chloro-5-hydroxypyridazin-3(2H)-one, identified by CAS number 64178-58-1, is more than a simple chemical. It is a strategically designed synthetic intermediate that provides access to a rich and diverse chemical space. Its value is intrinsically linked to the proven therapeutic potential of the pyridazinone scaffold. This guide has provided a detailed overview of its properties, a robust and logical synthetic protocol, and a clear rationale for its application in modern drug discovery, particularly in the development of novel anti-influenza agents. For researchers in the pharmaceutical sciences, a thorough understanding of such key building blocks is paramount to the successful design and synthesis of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarena.com [scholarena.com]
- 5. Phenyl substituted 4-hydroxypyridazin-3(2H)-ones and 5-hydroxypyrimidin-4(3H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]
- 7. 4-CHLORO-5-HYDROXY-3(2H)-PYRIDAZINONE | 64178-58-1 [amp.chemicalbook.com]
- 8. Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - Phenyl Substituted 4 α -Hydroxypyridazin-3(2H)-ones and 5 α -Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- To cite this document: BenchChem. [CAS number for 4-Chloro-5-hydroxypyridazin-3(2H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029388#cas-number-for-4-chloro-5-hydroxypyridazin-3-2h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com